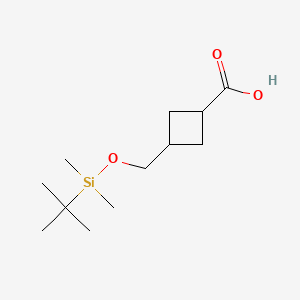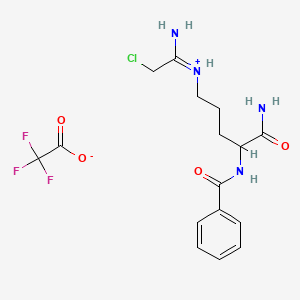
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate: is a chemical compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to a benzene ring, making it a chlorinated derivative of salicylic acid.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-methylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to its methyl ester using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like triethylamine .
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids .
Reduction: The chlorine atom can be reduced to form chloroalkanes .
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or amides .
Common Reagents and Conditions:
Oxidation: Using agents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution: Using reagents like thionyl chloride for esterification or ammonium chloride for amidation.
Major Products Formed:
Oxidation: Formation of 5-chloro-3,4-dihydroxy-2-methylbenzoic acid .
Reduction: Formation of 5-chloro-2-methylbenzene .
Substitution: Formation of methyl esters or amides .
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays. Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases. Industry: It is used in the production of dyes , pigments , and plasticizers .
Mécanisme D'action
The compound exerts its effects through inhibition of specific enzymes and modulation of signaling pathways . It targets enzymes involved in inflammatory responses and oxidative stress pathways , leading to its anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Salicylic Acid: A well-known anti-inflammatory agent.
Chlorosalicylic Acid: Another chlorinated derivative of salicylic acid.
Methyl Salicylate: A commonly used topical analgesic and anti-inflammatory agent.
Uniqueness: Unlike salicylic acid, Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate has additional chlorine and methyl groups, which can alter its biological activity and make it more suitable for specific applications.
Propriétés
IUPAC Name |
methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFJUQEJLRZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)



![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate](/img/structure/B8197143.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;[(2S)-oxetan-2-yl]methanamine](/img/structure/B8197160.png)



![methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8197195.png)


